molecular formula C6H8N4O2 B12951357 4-Amino-2-methoxypyrimidine-5-carboxamide

4-Amino-2-methoxypyrimidine-5-carboxamide

Cat. No.: B12951357
M. Wt: 168.15 g/mol
InChI Key: PBRAOYHVXAYVJQ-UHFFFAOYSA-N
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Description

4-Amino-2-methoxypyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N4O2. This compound is part of the pyrimidine family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxypyrimidine-5-carboxamide typically involves the reaction of 2-cyano-3-di(lower alkyl)amino acrolein with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-methoxypyrimidine-5-carboxamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

4-amino-2-methoxypyrimidine-5-carboxamide

InChI

InChI=1S/C6H8N4O2/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)(H2,7,9,10)

InChI Key

PBRAOYHVXAYVJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)N)C(=O)N

Origin of Product

United States

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